

Butane-2-sulfonamide: A Technical Guide to Crystal Structure Analysis

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Compound of Interest

Compound Name: *Butane-2-sulfonamide*

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Abstract

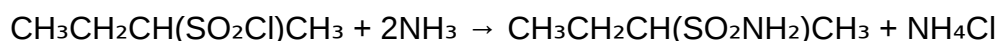
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of **butane-2-sulfonamide**. While a solved crystal structure for **butane-2-sulfonamide** is not publicly available as of the date of this publication, this document outlines the synthesis, crystallization, and detailed experimental protocols for single-crystal X-ray diffraction, which are the standard procedures for such an analysis. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this and similar small organic molecules. It includes generalized data tables and procedural diagrams to illustrate the expected workflow and outcomes of a successful crystal structure determination.

Introduction

Butane-2-sulfonamide is a simple alkylsulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of pharmaceutical drugs.^[1] The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding a compound's physicochemical properties, such as solubility and stability. Furthermore, detailed structural information can elucidate intermolecular interactions that are vital for rational drug design and development. This guide presents the theoretical and practical framework for the complete crystal structure analysis of **butane-2-sulfonamide**.

Synthesis and Crystallization

The synthesis of **butane-2-sulfonamide** would typically involve the reaction of butane-2-sulfonyl chloride with ammonia.^{[1][2]} The general reaction is as follows:



Following synthesis and purification, the production of high-quality single crystals is the most critical and often challenging step for X-ray diffraction analysis.^{[3][4]} Various crystallization techniques can be employed for small organic molecules like **butane-2-sulfonamide**.

Experimental Protocol: Crystallization

The choice of solvent is paramount for successful crystallization.^[4] A systematic screening of solvents with varying polarities is recommended.

Materials:

- Purified **butane-2-sulfonamide**
- A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene, and mixtures thereof)
- Small glass vials (1-2 mL)
- Heating apparatus (hot plate or oil bath)^[3]
- Filtration apparatus

Procedure:

- Solvent Screening: Test the solubility of a small amount of **butane-2-sulfonamide** in various solvents at room temperature and upon heating.^[4] An ideal solvent will dissolve the compound when hot but show limited solubility when cold.^[3]
- Slow Evaporation: Prepare a nearly saturated solution of **butane-2-sulfonamide** in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.^[5]

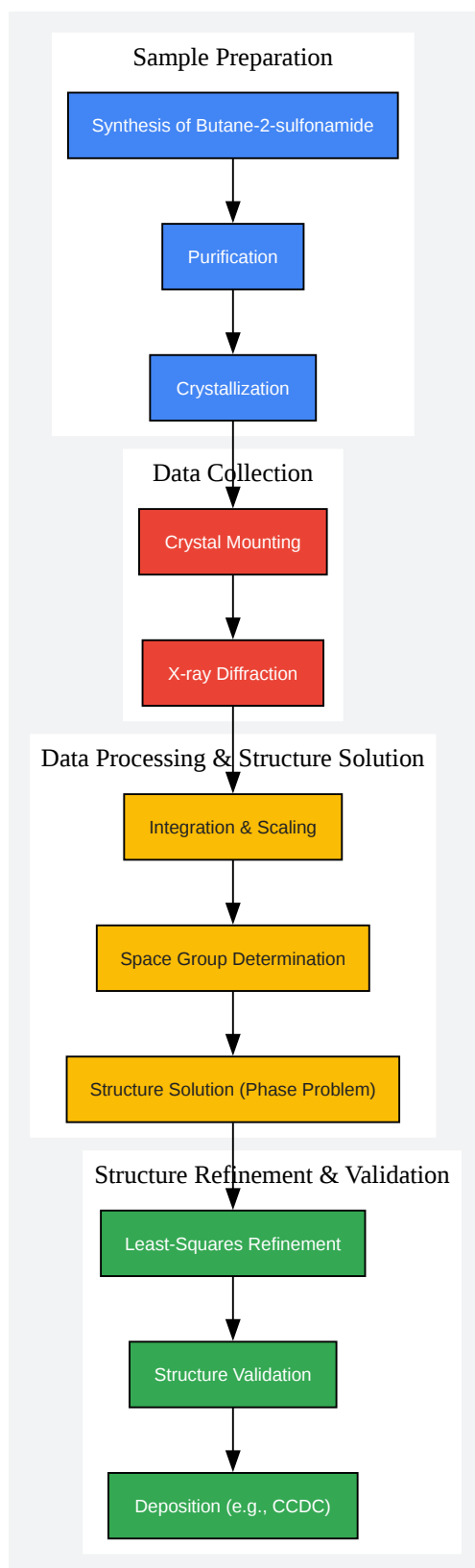
- **Slow Cooling:** Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator or ice bath.[3][6]
- **Vapor Diffusion:** Place a concentrated solution of **butane-2-sulfonamide** in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5]
- **Crystal Harvesting:** Once suitable crystals have formed, carefully separate them from the mother liquor using a pipette or by filtration. Wash the crystals with a small amount of cold solvent and allow them to dry.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[8]

Experimental Workflow

The overall workflow for crystal structure analysis is depicted in the diagram below.



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Figure 1: Experimental workflow for crystal structure analysis.

Experimental Protocols

3.2.1. Data Collection A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.^[9] The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on an area detector as the crystal is rotated.^{[10][11]}

3.2.2. Data Processing The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections.^[8] This process involves:

- Integration: Calculating the total intensity of each diffraction spot.^[12]
- Scaling and Merging: Correcting for experimental variations and combining equivalent reflections.^[11] The output is a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

3.2.3. Structure Solution and Refinement The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured.^[13] For small molecules like **butane-2-sulfonamide**, direct methods are typically successful in determining the initial phases.^[9] This leads to an initial electron density map from which a preliminary model of the structure can be built.

This initial model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.^{[14][15]} The refinement process typically adjusts atomic positions, and thermal parameters.^[16]

Data Presentation

Although no experimental data exists for **butane-2-sulfonamide**, the following tables illustrate how the crystallographic data would be presented. The values provided are hypothetical and based on typical data for small organic molecules.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Hypothetical Value
Empirical formula	C ₄ H ₁₁ NO ₂ S
Formula weight	137.20
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	8.5(1) Å
b	10.2(1) Å
c	9.8(1) Å
α	90°
β	105.5(1)°
γ	90°
Volume	820(1) Å ³
Z	4
Density (calculated)	1.111 Mg/m ³
Absorption coefficient	0.333 mm ⁻¹
F(000)	296
Crystal size	0.30 x 0.20 x 0.10 mm ³
Theta range for data collection	2.50 to 28.00°
Reflections collected	5000
Independent reflections	1800 [R(int) = 0.04]
Completeness to theta	99.5 %

Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1800 / 0 / 120
Goodness-of-fit on F ²	1.05
Final R indices [I>2sigma(I)]	R1 = 0.045, wR2 = 0.110
R indices (all data)	R1 = 0.060, wR2 = 0.125
Largest diff. peak and hole	0.30 and -0.25 e.Å ⁻³

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

Atom	x	y	z	U(eq) [Å ²]
S1	0.2500	0.1500	0.4500	0.025(1)
O1	0.2000	0.0500	0.3500	0.035(1)
O2	0.3500	0.1500	0.5500	0.035(1)
N1	0.1500	0.2500	0.4000	0.030(1)
C1	0.3000	0.3000	0.3000	0.032(1)
C2	0.4000	0.3500	0.2500	0.040(1)
C3	0.2000	0.3500	0.2000	0.038(1)
C4	0.3500	0.2000	0.2000	0.045(1)

Molecular Structure Visualization

A key output of a crystal structure analysis is the visualization of the molecule's three-dimensional structure. The following diagram represents the molecular structure of **butane-2-sulfonamide**.

*Figure 2: Molecular structure of **butane-2-sulfonamide**.*

Conclusion

This technical guide has detailed the necessary steps for a comprehensive crystal structure analysis of **butane-2-sulfonamide**, from synthesis and crystallization to the final stages of structure refinement and validation. Although specific crystallographic data for this compound are not currently in the public domain, the protocols and generalized data presented herein provide a robust framework for researchers in the field. The successful determination of the crystal structure of **butane-2-sulfonamide** would be a valuable addition to the structural chemistry of sulfonamides, potentially aiding in the future design of novel therapeutic agents.

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